ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851948-17-9
Cat. No.: VC4325777
Molecular Formula: C25H23N3O6S
Molecular Weight: 493.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851948-17-9 |
|---|---|
| Molecular Formula | C25H23N3O6S |
| Molecular Weight | 493.53 |
| IUPAC Name | ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C25H23N3O6S/c1-5-34-25(31)20-17-13-35-23(26-22(29)16-7-6-8-18(32-3)21(16)33-4)19(17)24(30)28(27-20)15-11-9-14(2)10-12-15/h6-13H,5H2,1-4H3,(H,26,29) |
| Standard InChI Key | UKZIGZIGFKMISV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)C |
Introduction
1. Introduction to the Compound
Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic molecule that belongs to the class of pyridazine derivatives. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. These compounds have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
This specific compound features several functional groups and substructures:
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Ethyl ester group: Contributing to lipophilicity and potential bioavailability.
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Dimethoxybenzamido moiety: Often associated with enhanced interaction with biological targets due to hydrogen bonding.
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Thieno[3,4-d]pyridazine core: A bicyclic system known for its pharmacological relevance.
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Methylphenyl substituent: Adds hydrophobic character and may influence binding affinity in biological systems.
2. Structural Features and Functional Groups
| Functional Group/Region | Role/Significance |
|---|---|
| Ethyl ester (-COOCH2CH3) | Enhances solubility in organic solvents; may act as a prodrug moiety. |
| Dimethoxybenzamide (-C(O)NH-Ar) | Provides aromaticity and potential for hydrogen bonding with enzymes or receptors. |
| Thieno[3,4-d]pyridazine core | Central pharmacophore; often associated with bioactivity modulation. |
| Methylphenyl group (-C6H4CH3) | Adds hydrophobicity; may improve membrane permeability or receptor interactions. |
3. Synthesis Pathway (Generalized)
The synthesis of such complex molecules typically involves multiple steps:
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Construction of the thieno[3,4-d]pyridazine core:
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Starting from thiophene derivatives, cyclization reactions are employed to form the bicyclic structure.
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Introduction of the benzamide group:
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Coupling reactions (e.g., amide bond formation) are used to attach the dimethoxybenzamide moiety.
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Esterification:
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The ethyl ester group is introduced via esterification or transesterification reactions.
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Addition of the methylphenyl substituent:
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Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling) may be utilized.
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4. Potential Applications
Compounds with similar structures have shown promising activities in various fields:
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Pharmacology:
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Pyridazine derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.
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The dimethoxybenzamide group suggests potential enzyme inhibition or receptor modulation capabilities.
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Material Science:
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The thieno[3,4-d]pyridazine core may exhibit interesting electronic properties suitable for organic electronics.
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Drug Discovery:
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This compound could serve as a lead molecule for developing new therapeutics targeting specific enzymes or receptors.
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5. Analytical Characterization
To confirm the structure and purity of such a compound, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments; confirms functional groups. |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., C=O stretch for ester and amide groups). |
| X-Ray Crystallography | Provides detailed 3D structural confirmation if crystals are available. |
6. Biological Activity (Hypothetical)
Based on structural analogs:
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Anti-inflammatory Activity:
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The pyridazine core has been linked to COX inhibition in similar molecules.
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Anticancer Potential:
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Aromatic amides often interact with DNA or enzymes involved in cell proliferation.
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Antimicrobial Properties:
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Thieno derivatives have shown activity against bacterial and fungal strains.
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